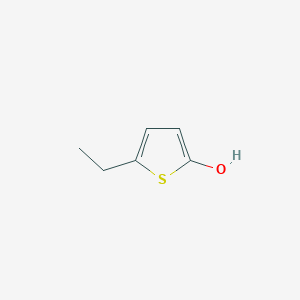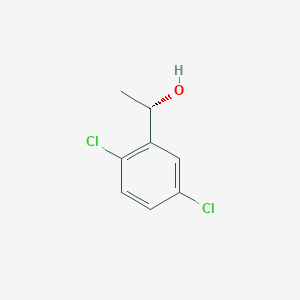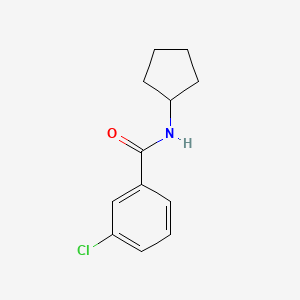
3-chloro-N-cyclopentylbenzamide
Overview
Description
3-chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-cyclopentylbenzamide consists of a benzamide group with a chlorine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom . The exact 3D structure is not provided in the search results.Scientific Research Applications
Photoreaction and Cyclization Mechanism
The photochemical behavior of similar compounds, such as 2-halo-N-pyridinylbenzamide, has been studied, revealing insights into the photoreaction and intramolecular cyclization mechanisms. These studies highlight the role of radical intermediates and n-complexation of chlorine radicals in such reactions (Park et al., 2001).
Intramolecular Cyclization/Halogenation Reactions
Research on N-alkoxy-o-alkynylbenzamides, which are structurally related, has developed regioselective intramolecular cyclization/halogenation reactions. These reactions have been applied in synthesizing biaryl compounds, showcasing the utility in organic synthesis (Jithunsa et al., 2011).
Palladium-Mediated Coupling
Palladium-mediated coupling of chloro derivatives, such as 3-chloro-1,2,4-benzotriazine 1-oxide, provides a method for synthesizing various alkyl and aryl derivatives. This approach has been used to produce potential anti-cancer agents, demonstrating the compound's utility in medicinal chemistry (Hay & Denny, 2002).
One-Electron Oxidation in Synthesis
One-electron oxidation of cerium(III) complexes using phenyliodine(III) dichloride has been established as an innovative approach for synthesizing chloro-functionalized cerium(IV) compounds. This method shows the broad applicability of chloro derivatives in the synthesis of novel compounds (Dröse et al., 2010).
Radical Arylchloromethylation
A radical chloromethylation/arylation method has been described for N-allylbenzamide, leading to dichloromethylated dihydroisoquinolinones. This highlights the versatility of chloro derivatives in facilitating complex chemical transformations (Pan et al., 2020).
Synthesis of Bioactive Compounds
3-Chloro derivatives have been used as key intermediates in synthesizing bioactive compounds like chlorantraniliprole, demonstrating their importance in the development of new pharmaceuticals and agrochemicals (Yi-fen et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFSDHPLBNCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329990 | |
| Record name | 3-chloro-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349128-33-2 | |
| Record name | 3-chloro-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

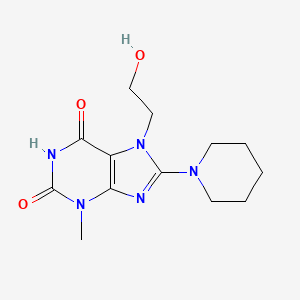

![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)
![3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2713179.png)
![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)
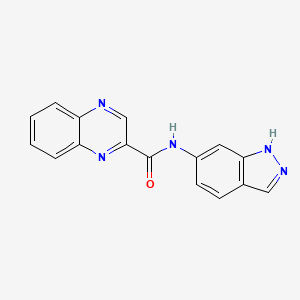
![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)
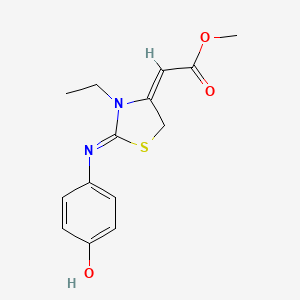
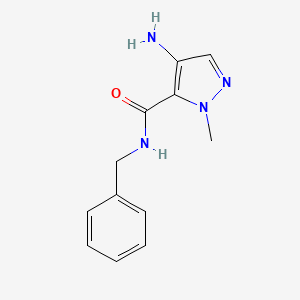
![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)
![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)
